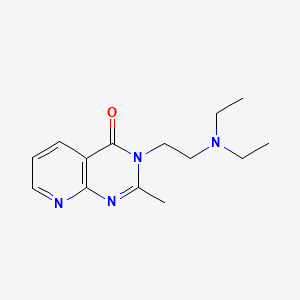![molecular formula C15H19O7- B14341237 4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate CAS No. 105544-78-3](/img/structure/B14341237.png)
4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a methoxy group, a keto group, and a trimethoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate can be achieved through several synthetic routes. One common method involves the esterification of 4-methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Applications De Recherche Scientifique
4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate can be compared with other similar compounds, such as:
4-Methoxy-4-oxo-3-[(2,4,5-trimethoxyphenyl)methyl]butanoate: Similar structure but with different positions of methoxy groups.
4-Methoxy-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]butanoate: Another isomer with different methoxy group positions.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
105544-78-3 |
|---|---|
Formule moléculaire |
C15H19O7- |
Poids moléculaire |
311.31 g/mol |
Nom IUPAC |
4-methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate |
InChI |
InChI=1S/C15H20O7/c1-19-11-6-5-9(13(20-2)14(11)21-3)7-10(8-12(16)17)15(18)22-4/h5-6,10H,7-8H2,1-4H3,(H,16,17)/p-1 |
Clé InChI |
JDIYYKHRPWPQBD-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C(=C(C=C1)CC(CC(=O)[O-])C(=O)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



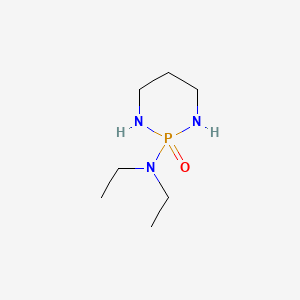

![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)

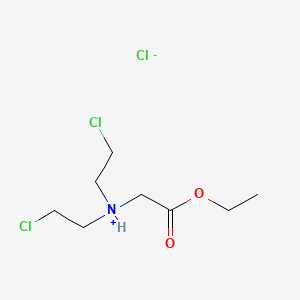

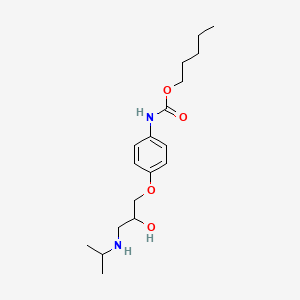
![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)
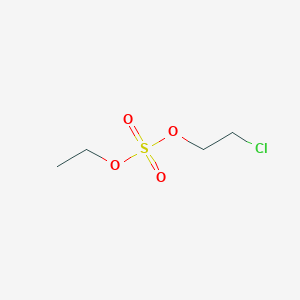
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)

